Home > Products > Screening Compounds P140926 > 1-acetyl-N-[3-(pyrrolidin-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide
1-acetyl-N-[3-(pyrrolidin-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide -

1-acetyl-N-[3-(pyrrolidin-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide

Catalog Number: EVT-4622745
CAS Number:
Molecular Formula: C17H25N3O3S
Molecular Weight: 351.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Benzyl-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]propanamide

Compound Description: This compound, also known as Timcodar, demonstrates potential as a therapeutic agent against mycobacterial infections, notably Mycobacterium tuberculosis. It exhibits specific activity against the causative agent of tuberculosis. []

Relevance: While sharing the propanamide motif with 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, this compound diverges significantly in its overall structure. Its relevance lies in its focus on combating tuberculosis, highlighting the diverse therapeutic applications of structurally distinct but conceptually linked compounds. []

Reference:

(±)-cis-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide

Compound Description: This compound, specifically its (-) and (+) cis isomers, are recognized as potent sigma receptor ligands. Research surrounding this compound focuses on understanding its structure-activity relationships, particularly concerning its affinity for sigma receptors. []

Relevance: The presence of the N-methyl-N-[2-(1-pyrrolidinyl) structural motif in both (±)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide and 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide highlights a key structural similarity. This shared motif is often associated with sigma receptor binding affinity, suggesting potential shared pharmacological properties. []

Reference:

1S,2R-cis-(-)-N-Methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-(2-naphthyl)acetamide [(-)-29]

Compound Description: This compound exhibits high affinity for sigma receptors, with a Ki of 8.66 nM, and demonstrates selectivity over kappa, dopamine, and PCP receptors. It's recognized as a valuable tool for investigating sigma receptor function. []

Relevance: Similar to 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, this compound contains the N-methyl-N-[2-(1-pyrrolidinyl) structural motif, a feature often associated with sigma receptor binding. This structural parallel suggests a potential for overlapping pharmacological profiles between the two compounds. []

Reference:

(±)-cis-2-Amino-4,5-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide

Compound Description: This compound, along with its (+) and (-) isomers, shows potent sigma receptor binding (Ki = 11 nM) and high selectivity over kappa, dopamine, and PCP receptors. Its pharmacological profile positions it as a valuable tool for studying sigma receptors. []

Relevance: This compound shares the N-methyl-N-[2-(1-pyrrolidinyl) structural element with 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide. This shared feature suggests potential similarities in their binding affinities, particularly concerning sigma receptors, although further investigation is needed. []

Reference:

1S,2R-(-)-cis-N-Methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine [(-)-44] and 1R,2S-(+)-cis-N-Methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine [(+)-44]

Compound Description: Both enantiomers, [(-)-44] and [(+)-44], exhibit high affinity for sigma receptors (Ki values of 1.3 nM and 6 nM, respectively), coupled with insignificant binding to kappa, dopamine, or PCP receptors. This selectivity makes them valuable probes for sigma receptor research. Notably, these compounds display enantioselectivity, with [(-)-44] displaying a 5-fold higher affinity for sigma receptors compared to its enantiomer, [(+)-44]. []

Relevance: The N-methyl-N-[2-(1-pyrrolidinyl) structural motif present in these compounds is also found in 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide. This shared motif suggests a potential for these compounds to exhibit overlapping binding profiles, particularly regarding sigma receptors. []

Reference:

(3-(N-Hydroxyformamido)propyl)phosphonic acid (Fosmidomycin) and (3-(N-Hydroxyacetamido)propyl)phosphonic acid (FR-900098)

Compound Description: Both fosmidomycin and its acetyl homologue FR-900098 act as potent inhibitors of 1-deoxy-d-xylulose-5-phosphate reductoisomerase (Dxr). This enzyme plays a crucial role in the 2-C-methyl-d-erythritol-4-phosphate pathway, essential for isoprenoid biosynthesis in Plasmodium species. Inhibition of this pathway presents a promising avenue for developing new antimalarial therapies. []

Relevance: While not sharing the core structure of 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, fosmidomycin and FR-900098 are structurally related through their propylphosphonic acid backbone. These compounds highlight the importance of exploring structural variations for targeting specific enzymes or pathways. []

Reference:

Relevance: While structurally distinct from 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, SL0101 is relevant as it exemplifies the use of natural products as starting points for drug discovery. Both compounds highlight the potential for developing new therapeutic agents by exploring and modifying existing chemical scaffolds. []

Reference:

Silodosin

Compound Description: Silodosin is synthesized from a reaction involving 1-acetyl-5-(2-aminopropyl)-2,3-dihydro-7-cyano-1H-indole and 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate. []

Relevance: This compound features an indole ring in its structure, similar to 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide. The shared presence of this heterocyclic motif highlights a common structural element, even though the overall structures and functionalities differ significantly. []

Reference:

10-[4′-(N-Diethylamino)butyl]-2-chlorophenoxazine (10B) and 10-[4′-[(β-Hydroxyethyl)piperazino]butyl]-2-chlorophenoxazine (15B)

Compound Description: These N10-substituted phenoxazines act as potent and specific inhibitors of Akt signaling, exhibiting IC50 values around 1-2 µM. They effectively inhibit Akt phosphorylation, suppress cell growth in various cell lines (Rh1, Rh18, and Rh30), and induce apoptosis in serum-containing cultures. []

Relevance: Although structurally distinct from 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, compounds 10B and 15B demonstrate the importance of exploring diverse chemical scaffolds for achieving specific biological activity, such as Akt inhibition. []

Reference:

Relevance: Although structurally dissimilar to 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, SNAP’s relevance stems from its exploration of NO modulation in biological systems. Both compounds, while structurally distinct, highlight the importance of understanding how chemical modifications influence biological activity and therapeutic potential. []

Reference:

(Z)-1-[N-(3-Ammoniopropyl)-N-(n-propyl)amino]diazen-1-ium-1,2-diolate (PAPA/NO)

Compound Description: PAPA/NO, an NO donor, displays concentration-dependent effects on cardiac function, especially concerning TNF-α-induced inflammation. Similar to SNAP, low concentrations of PAPA/NO protect against cardiac injury and enhance contractile function in the presence of TNF-α. Conversely, high concentrations exacerbate TNF-α-mediated cardiac damage. []

Relevance: While structurally distinct from 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, PAPA/NO's relevance lies in its exploration of NO's role in biological processes, particularly in the context of cardiac function. This comparison underscores the importance of considering the broader biological context when examining the activity of chemically distinct compounds. []

Reference:

5-[2-Ethoxy-5-acetylphenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Compound Description: This compound, a novel sildenafil analogue, has been identified as an adulterant in dietary supplements. Its presence raises concerns as its pharmacological action and safety profile are not well-established. []

Reference:

5-{2-Ethoxy-5-[2-(4-ethylpiperazine-1-yl)-acetyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7Hpyrazolo[4,3-d]pyrimidin-7-one

Compound Description: This compound, identified as a novel sildenafil analogue, has been detected as an illegal additive in dietary supplements marketed for erectile dysfunction. Due to its structural similarity to sildenafil, it raises concerns regarding potential side effects associated with PDE5 inhibition. []

Relevance: This sildenafil analogue shares the 1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one core structure with 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide. This structural similarity suggests that these compounds might exhibit overlapping pharmacological effects, although the differences in their substituents could result in variations in their potency, selectivity, and safety profiles. []

Reference:

Relevance: Although ODQ is structurally distinct from 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, its story highlights the importance of thoroughly investigating the selectivity of enzyme inhibitors. ODQ's initial classification as a selective sGC inhibitor and subsequent discovery of its off-target effects emphasize the need for comprehensive profiling in drug development. []

Reference:

N-Propylamine, N-acetyl-3-[2-acetyl-3,4,5-trimethoxyphenyl]-

Compound Description: This compound was identified as one of the four compounds present in the aqueous methanolic extract of Populus sp. leaves. The extract itself exhibits antimicrobial activity against specific microbial pathogens, including Candida albicans and Staphylococcus aureus. []

Reference:

Cyclo-(Pro-Phe)

Compound Description: This cyclic dipeptide, composed of proline (Pro) and phenylalanine (Phe) residues, represents one of the fourteen compounds identified in the n-butanol extract of Myrothecium verrucaria broth. This discovery marks the first report of these compounds being isolated from this specific fungal strain. []

Relevance: Although structurally distinct from 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, the identification of cyclo-(Pro-Phe) in a fungal extract highlights the structural diversity of naturally occurring compounds. Both compounds, while chemically distinct, underscore the vastness of chemical space and the potential for discovering novel molecules with biological activity. []

Reference:

(1S,2R)-3-[(3R,4S)-3,4-Dihydroxy-1-pyrrolidinyl]-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide (Ingliforib; CP-368,296)

Compound Description: Ingliforib is a novel glycogen phosphorylase inhibitor investigated for its cardioprotective effects. It significantly reduces myocardial ischemic injury in both in vitro and in vivo models by limiting anaerobic glycolysis and associated proton production during ischemia. Ingliforib's ability to preserve glycogen stores and reduce infarct size highlights its potential as a therapeutic agent for patients at risk of cardiovascular disease, including those with diabetes. []

Relevance: Ingliforib, with its indole-2-carboxamide moiety, shares a structural resemblance to 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide. This shared motif, though present in different positions and with different substituents, reflects a common structural element and suggests that exploring variations within this chemical space could yield compounds with diverse biological activities. []

Reference:

N-Hydroxyurethane and Urethane

Compound Description: Urethane is metabolized in various species, including rats, rabbits, and humans, primarily through N-hydroxylation, yielding N-hydroxyurethane. This metabolic pathway also occurs, albeit to a lesser extent, with other alkyl carbamates like methyl, n-propyl, and n-butyl carbamates. []

Relevance: While structurally distinct from 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, the metabolic pathway of urethane involving N-hydroxylation highlights the importance of understanding drug metabolism. Chemical modifications, even subtle ones, can significantly alter a compound's metabolic fate and influence its pharmacological and toxicological properties. []

Reference:

(+/-)-Pentazocine and (+)-N-Allylnormetazocine [(+)-SKF-10,047]

Compound Description: These benzomorphan sigma ligands demonstrate the ability to increase extracellular acetylcholine (ACh) levels in the rat frontal cortex. Their potency in elevating ACh levels correlates with their binding affinity for the (+)-[3H]SKF-10,047 binding site in the same brain region. []

Relevance: While structurally distinct from 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, these benzomorphan sigma ligands highlight the pharmacological effects associated with sigma receptor modulation. Understanding how different sigma ligands, including 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, influence neurotransmitter systems like the cholinergic system is crucial for unraveling their therapeutic potential and potential side effects. []

Reference:

1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-propyluracil (FPAU)

Compound Description: FPAU belongs to a series of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-alkyluracils synthesized to investigate the relationship between the size of the C-5 alkyl substituent and antiherpetic activity. As the alkyl chain lengthens, both antiviral potency and cytotoxicity decrease. FPAU demonstrates good activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), with a favorable therapeutic index. []

Relevance: Although structurally dissimilar to 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, FPAU highlights the impact of even minor structural changes (like increasing alkyl chain length) on a compound’s biological activity. Both compounds emphasize the importance of structure-activity relationship studies in drug design. []

Reference:

(RS)-2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine hydrochloride (SKF-38393)

Compound Description: SKF-38393, a dopamine D1-class receptor agonist, modulates the activity of subthalamic projections to the substantia nigra pars reticulata (SNr), a brain region implicated in motor control. Specifically, SKF-38393 increases the strength of excitatory signals transmitted from the subthalamic nucleus to GABAergic neurons in the SNr. This modulation occurs through a presynaptic mechanism, suggesting that dopamine plays a crucial role in fine-tuning the output of the subthalamic nucleus. []

Relevance: While structurally distinct from 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, SKF-38393 highlights the complex interplay between neurotransmitter systems in the brain. Even though the two compounds have different targets, they both underscore the importance of understanding how chemical messengers modulate neuronal activity and influence behavior. []

Reference:

trans-(-)-4aR-4,4a,5,6,7,8,8a,9-Octahydro-5-propyl-1H-pyrazolo(3,4-g)quinoline (Quinpirole)

Compound Description: Quinpirole, a dopamine D2-class receptor agonist, modulates the activity of subthalamic projections to the substantia nigra pars reticulata (SNr), a brain region involved in motor control. Quinpirole reduces the strength of excitatory signals transmitted from the subthalamic nucleus to GABAergic neurons in the SNr. This modulation occurs through a presynaptic mechanism, indicating that dopamine fine-tunes the output of the subthalamic nucleus. []

Relevance: Although structurally distinct from 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, quinpirole emphasizes the complexity of neurotransmitter systems in the brain. Both compounds, despite their different targets, highlight the importance of understanding how chemical messengers modulate neuronal activity and influence behavior. []

Reference:

(S)-(+)-(4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

Compound Description: PD-128,907, a dopamine D3 receptor agonist, induces yawning behavior in rats in a dose-dependent manner, exhibiting an inverted U-shaped dose-response curve. This specific behavioral response suggests a role for D3 receptors in modulating yawning, a behavior often associated with dopamine signaling. []

Relevance: While structurally distinct from 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, PD-128,907 highlights the diverse behavioral effects mediated by dopamine receptors. Understanding the specific roles of different dopamine receptor subtypes, and how compounds like 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide might interact with them, is crucial for developing new therapies for neurological and psychiatric disorders. []

Reference:

(5α,7α,8β)-(-)-N-Methyl-N-[7(1-pyrrolidinyl)-1-oxaspiro(4,5)-dec-8-yl]benzeneacetamide (U69,593)

Compound Description: U69,593, a selective kappa-opioid receptor agonist, has been shown to induce neuronal supersensitivity in cultured catecholaminergic neurons from the rat brain. Chronic exposure to U69,593 leads to increased neurotransmitter release (dopamine from mesencephalic neurons and noradrenaline from locus ceruleus neurons) upon opioid withdrawal, without causing receptor desensitization. This suggests that long-term activation of kappa-opioid receptors can alter neuronal excitability. []

Relevance: Despite being structurally different from 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, U69,593's action on kappa-opioid receptors highlights the complex interplay between receptor systems and the potential for long-term drug exposure to cause neuronal adaptations. While the two compounds target different receptors, understanding how chronic drug exposure can alter neuronal function is crucial for developing safe and effective therapies. []

Reference:

trans-(±)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzene-acetamide

Compound Description: This compound acts as a kappa-selective opioid agonist and has been shown to inhibit N-methyl-D-aspartate (NMDA)-stimulated dopamine release in the guinea pig and rat striatum. []

Relevance: This kappa-opioid agonist shares the N-methyl-N-[2-(1-pyrrolidinyl) structural element with 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide. Although their pharmacological targets differ (kappa-opioid receptors vs. an unknown target for the main compound), the shared motif suggests that exploring structural variations within this chemical class could yield compounds with different but potentially overlapping biological activities. []

Reference:

(3-Pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2′(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate hydrochloride (TA-606)

Compound Description: TA-606 is a prodrug-type angiotensin II (Ang II) AT1-receptor antagonist that is rapidly converted to its active form, 606A, in vivo. It exhibits potent and long-lasting inhibition of Ang II-induced pressor responses in various animal models of hypertension. Unlike losartan, another Ang II receptor antagonist, TA-606 does not cause orthostatic hypotension, suggesting a potentially safer cardiovascular profile. []

Relevance: Although structurally distinct from 1-acetyl-N-[3-(1-pyrrolidinyl)propyl]-5-indolinesulfonamide, TA-606 highlights the importance of prodrug design in optimizing pharmacokinetic and pharmacodynamic properties. Both compounds, while targeting different systems, emphasize the significance of chemical modifications in modulating biological activity and therapeutic potential. []

Properties

Product Name

1-acetyl-N-[3-(pyrrolidin-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide

IUPAC Name

1-acetyl-N-(3-pyrrolidin-1-ylpropyl)-2,3-dihydroindole-5-sulfonamide

Molecular Formula

C17H25N3O3S

Molecular Weight

351.5 g/mol

InChI

InChI=1S/C17H25N3O3S/c1-14(21)20-12-7-15-13-16(5-6-17(15)20)24(22,23)18-8-4-11-19-9-2-3-10-19/h5-6,13,18H,2-4,7-12H2,1H3

InChI Key

MMPNCVIGHGMMQU-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN3CCCC3

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.